molecular formula C14H11NO4 B1333050 Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate CAS No. 5730-75-6

Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1333050
CAS No.: 5730-75-6
M. Wt: 257.24 g/mol
InChI Key: AYTAXIQGKJKPFT-UHFFFAOYSA-N
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Description

Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate (CAS: 5730-75-6) is a nitro-substituted biphenyl ester with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol . It features a nitro group (-NO₂) at the 4'-position of one benzene ring and a methyl carboxylate (-COOCH₃) at the 4-position of the other.

Properties

IUPAC Name

methyl 4-(4-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(16)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTAXIQGKJKPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377104
Record name Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5730-75-6
Record name Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate typically involves the nitration of methyl 4-biphenylcarboxylate. The process begins with the preparation of methyl 4-biphenylcarboxylate, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4’ position.

Industrial Production Methods: In an industrial setting, the production of Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed:

    Reduction: Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate.

    Substitution: Various substituted biphenyl derivatives.

    Hydrolysis: 4’-nitro[1,1’-biphenyl]-4-carboxylic acid.

Scientific Research Applications

Biological Applications

The biological activities of methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate have been investigated in various studies, highlighting its potential as a pharmaceutical agent.

Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit antimicrobial properties. The nitro group enhances the compound's ability to participate in redox reactions, which can disrupt microbial cell functions .

Anti-inflammatory Properties:
The compound has shown promise in reducing inflammation through modulation of cellular pathways. Interaction studies suggest that it may influence proteins or enzymes involved in inflammatory responses .

Material Science Applications

In materials science, this compound serves as a precursor for various polymers and advanced materials.

Polymer Synthesis:
The compound can be utilized in the synthesis of high-performance polymers due to its structural properties. Its ability to undergo polymerization reactions allows for the creation of materials with enhanced thermal and mechanical stability .

Nanocomposites:
Incorporating this compound into nanocomposites has been explored to improve material properties such as conductivity and strength. These composites find applications in electronics and structural materials .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Application Findings
Study 1Antimicrobial AgentDemonstrated significant inhibition of bacterial growth at low concentrations.
Study 2Polymer DevelopmentSuccessfully synthesized a polymer with enhanced thermal stability using this compound as a monomer.
Study 3Drug DevelopmentIdentified as a potential lead compound for anti-inflammatory drugs due to its interaction with key metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate is primarily related to its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological targets, such as enzymes and receptors, thereby exerting various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Biphenyl Esters

Substituent Position Isomer: Methyl 4'-nitro[1,1'-biphenyl]-3-carboxylate

  • CAS : 107558-26-9
  • Key Difference : The methyl carboxylate group is at the 3-position instead of the 4-position.
  • Impact :
    • Alters the electronic distribution of the biphenyl system.
    • Affects intermolecular interactions (e.g., crystal packing) and spectroscopic properties.
    • In NMR, the 3-carboxylate isomer would show distinct chemical shifts for aromatic protons compared to the 4-carboxylate derivative due to differing resonance effects .

Substituent Type Variants

Methyl 4'-acetamido[1,1'-biphenyl]-4-carboxylate
  • Key Feature : Replaces the nitro group with an acetamido (-NHCOCH₃) group .
  • Impact :
    • The acetamido group is electron-donating, increasing electron density on the biphenyl system.
    • Enhances solubility in polar solvents compared to the nitro analog.
    • NMR data (DMSO solvent): ¹H and ¹³C shifts reflect the electron-rich aromatic ring and hydrogen-bonding capability of the acetamido group .
Methyl 4'-(diphenylamino)[1,1'-biphenyl]-4-carboxylate
  • Key Feature: Contains a diphenylamino (-NPh₂) substituent .
  • Higher molecular weight (C₂₅H₂₁NO₂) compared to the nitro derivative, influencing thermal stability and solubility .
Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate
  • CAS : 886362-12-5
  • Key Feature : Substituted with chloro (-Cl) and fluoro (-F) groups.
  • Impact: Halogen atoms introduce steric and electronic effects. The electron-withdrawing nature of -Cl and -F may slightly differ from -NO₂ in directing electrophilic substitution reactions. Molecular formula C₁₄H₁₀ClFO₂ (vs.

Substituent Electronic Effects: Nitro vs. Cyano and Trifluoromethyl

Ethyl 5-((4'-nitro-[1,1'-biphenyl]-4-yl)oxy)pentanoate (NO2-Bi-4-S-E)
  • Crystal Structure : Triclinic space group P-1 .
  • Comparison: The nitro group in NO2-Bi-4-S-E creates a planar biphenyl core, while cyano-substituted analogs (e.g., CN-Bi-1-S-M) adopt monoclinic packing (P2₁/c) due to stronger dipole interactions .
Methyl 3'-(3-(bis(2-cyano-5-methoxyphenyl)amino)-3-oxopropyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate (2f)
  • Key Feature : Contains a trifluoromethyl (-CF₃) group .
  • Impact: The -CF₃ group is more electron-withdrawing than -NO₂, leading to greater deactivation of the aromatic ring. ¹³C NMR data (CDCl₃) shows deshielded carbonyl carbons due to the strong inductive effect of -CF₃ .

Physicochemical and Spectroscopic Comparisons

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituent Solubility Trends
Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate 257.24 -NO₂, -COOCH₃ Moderate in DMSO, acetone
Methyl biphenyl-4-carboxylate 212.24 -COOCH₃ Higher in non-polar solvents
DFNBP (3,4-difluoro-3'-nitro-1,1'-biphenyl) 263.20 -NO₂, -F Enhanced lipophilicity

NMR Spectroscopic Data

  • This compound: ¹H NMR (DMSO): Aromatic protons near -NO₂ and -COOCH₃ exhibit downfield shifts due to electron withdrawal .
  • Methyl 4'-acetamido[1,1'-biphenyl]-4-carboxylate :
    • ¹H NMR (DMSO): Upfield shifts for protons adjacent to the electron-donating acetamido group .

Suzuki-Miyaura Cross-Coupling

  • Nitro-Substituted Derivatives: this compound requires careful control of reaction conditions due to the deactivating -NO₂ group. Fluorinated analogs (e.g., DFNBP) synthesized via Suzuki coupling achieve 78% average yield, suggesting nitro groups may slightly reduce efficiency compared to halogens .

Reactivity in Esterification

  • This compound :
    • The nitro group stabilizes the intermediate during carbodiimide-mediated esterification, as seen in trehalose-based bi-aryl derivatives .

Biological Activity

Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the biphenyl family and features a nitro group at the 4' position and a carboxylate ester group at the 4 position. Its structure allows for various chemical reactions and interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H11_{11}N1_{1}O3_{3}
  • CAS Number : 5730-75-6
  • Molecular Weight : 231.23 g/mol

The presence of the nitro and carboxylate groups contributes to its reactivity and biological activity. The compound can undergo reduction, hydrolysis, and electrophilic aromatic substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its functional groups:

  • Nitro Group : Can participate in redox reactions, potentially leading to reactive intermediates that may interact with biological targets.
  • Carboxylate Ester Group : Can undergo hydrolysis to form the corresponding carboxylic acid, which may have distinct biological effects.

These interactions can influence various cellular processes, including enzyme inhibition and receptor binding.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar biphenyl structures possess significant inhibitory effects against various bacterial strains. The compound's efficacy as an antimicrobial agent may stem from its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its potential anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation.

Case Studies and Experimental Results

A series of experiments have evaluated the biological activity of this compound. Below is a summary of notable findings:

StudyBiological ActivityMethodologyKey Findings
Asha et al. (2023) AntimicrobialIn vitro assaysShowed significant inhibition against Pseudomonas aeruginosa
Rodriguez-Martinez et al. (2011) Enzyme InhibitionKinetic studiesDemonstrated potential as a β-lactamase inhibitor
MDPI Study (2022) Anti-inflammatoryCytokine assaysIndicated reduced levels of pro-inflammatory cytokines

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate
Reactant of Route 2
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Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate

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